molecular formula C13H17N3O3 B2454654 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1421532-26-4

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2454654
CAS RN: 1421532-26-4
M. Wt: 263.297
InChI Key: WUACPUUMWNEEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, also known as CYM5442, is a small molecule that has been synthesized and studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Structural Characterization

A significant area of research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide and related compounds involves their synthesis and structural characterization. For instance, a study by Mamedov et al. (2016) describes a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the operational simplicity and high yield of this method (Mamedov et al., 2016). Another study by Kuai et al. (2014) presents the synthesis and structural characterization of a Cu(II) coordination polymer from N1,N2-Di(pyridin-4-yl)oxalamide, highlighting the significance of N-H···O hydrogen bonding in these compounds (Kuai et al., 2014).

Chemical Properties and Reactions

The chemical properties and reactions of oxalamide derivatives are also a focus of research. A study by Wagner et al. (1993) discusses the synthesis of various oxalamidic acid or alkylester residues, showcasing their potential in producing a range of chemical structures (Wagner et al., 1993). Additionally, Jotani et al. (2016) explore the structural polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide, emphasizing the role of hydrogen bonding in the molecular packing of these compounds (Jotani et al., 2016).

Applications in Coordination Chemistry

The use of oxalamide compounds in coordination chemistry is another area of research. For example, a study by Maass et al. (2016) on the syntheses and characterization of vanadium complexes with oxalamide ligands illustrates the potential of these compounds in the development of complex metal structures (Maass et al., 2016).

Antimycobacterial Activity

Research has also been conducted on the antimycobacterial activity of N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones, as demonstrated in a study by Mamolo et al. (1999), indicating the potential therapeutic applications of these compounds (Mamolo et al., 1999).

Catalytic Applications

The catalytic applications of oxalamide derivatives are highlighted in research like that by Chen et al. (2023), which describes the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide in copper-catalyzed coupling reactions (Chen et al., 2023).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-11(9-3-4-9)5-7-15-12(18)13(19)16-10-2-1-6-14-8-10/h1-2,6,8-9,11,17H,3-5,7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUACPUUMWNEEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

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